molecular formula C17H14N6O B2944796 1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether CAS No. 338405-36-0

1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether

Cat. No.: B2944796
CAS No.: 338405-36-0
M. Wt: 318.34
InChI Key: JYMAEYSORNFNIS-UHFFFAOYSA-N
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Description

1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether, also known as PTME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which are known for their diverse range of biological activities. PTME has been found to exhibit a variety of interesting properties that make it a promising candidate for further investigation.

Scientific Research Applications

Organic Synthesis and Characterization

  • Synthesis of Triazole Derivatives : Triazole compounds, including derivatives related to the specified chemical, have been synthesized using one-pot strategies and characterized by techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. These studies provide insights into their crystal structures and molecular electrostatic potential, highlighting their stability and reactivity. For instance, Ahmed et al. (2016) explored the click one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles and their brine shrimp cytotoxicity assay, offering a pathway for potential bioactive compound development (Ahmed et al., 2016).

  • Catalytic Applications : Some derivatives have been applied in catalysis, particularly in oxidation and hydrogenation reactions. Saleem et al. (2013) described the use of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands for alcohol oxidation and ketone hydrogenation (Saleem et al., 2013).

Physicochemical Properties and Applications

  • Photocatalytic Degradation : Coordination complexes based on triazole derivatives have been explored for their photocatalytic properties, particularly in the degradation of organic dyes. Lu et al. (2021) investigated such complexes for the UV-light-driven degradation of methyl violet, indicating their potential environmental applications (Lu et al., 2021).

  • Electron-Transporting Properties : Polymeric materials incorporating triazole or oxadiazole segments have been synthesized to study their optical, electrochemical, and thermal properties. These materials are of interest for their potential applications in electronic devices due to efficient energy transfer and good thermal stability (Chen et al., 2005).

  • Supramolecular Chemistry : The structural analysis of triazole derivatives through crystallography and DFT calculations has revealed insights into their supramolecular assembly, including hydrogen bonding and π-π interactions. This research underpins the design principles for molecular materials with specific electronic or photonic properties (Ahmed et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 1-phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole are likely to be specific enzymes or receptors in the body. For instance, some triazole derivatives have been found to target mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS), which are promising molecular targets for antibiotic development .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding to the target enzyme, thereby influencing the enzyme’s function .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting the function of specific tRNA synthetases, the compound could disrupt protein synthesis, leading to a halt in bacterial growth .

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability. The ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The result of the compound’s action at the molecular and cellular level can vary depending on the specific targets and pathways involved. For instance, inhibition of specific enzymes could lead to cell death in bacteria, providing a potential mechanism for antibacterial activity .

Properties

IUPAC Name

1-phenyl-3-[(3-phenyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-3-7-13(8-4-1)16-19-15(20-21-16)11-24-17-18-12-23(22-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMAEYSORNFNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)COC3=NN(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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